molecular formula C17H12ClN5S B2543681 4-(3-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine CAS No. 891112-50-8

4-(3-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine

货号: B2543681
CAS 编号: 891112-50-8
分子量: 353.83
InChI 键: QHCXGNVZGBWWAX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(3-{[(4-Chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core. Key structural elements include:

  • Position 6: A pyridine substituent, which may enhance π-π stacking or hydrogen bonding in biological systems.
    This compound belongs to a broader class of triazolopyridazine derivatives, which are explored for diverse therapeutic applications due to their structural versatility and ability to interact with enzymatic targets .

属性

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5S/c18-14-3-1-12(2-4-14)11-24-17-21-20-16-6-5-15(22-23(16)17)13-7-9-19-10-8-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCXGNVZGBWWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Preparation Methods

Method 1: Cycloaddition-Based Synthesis

This route leverages a [3+2] cycloaddition to construct the triazolo-pyridazine core, followed by functionalization steps.

Reaction Sequence
  • Formation of Pyridine N-Imine : Pyridine-4-carbaldehyde is condensed with hydrazine hydrate to generate the corresponding N-imine.
  • Cycloaddition with 6-Alkyl-4-Oxohex-5-Ynoate : The N-imine undergoes a cycloaddition with 6-methyl-4-oxohex-5-ynoate in toluene at 110°C for 12 hours, yielding a dihydro-pyridazine intermediate.
  • Oxidation and Cyclization : Treatment with manganese dioxide (MnO₂) in dichloromethane (DCM) oxidizes the dihydro intermediate to the pyridazine, which is subsequently cyclized with phosphoryl chloride (POCl₃) to form the triazolo-pyridazine core.
  • Sulfanyl Group Introduction : The 4-chlorobenzylthio group is introduced via nucleophilic aromatic substitution (SNAr) using 4-chlorobenzyl mercaptan and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C.
Optimization Strategies
  • Catalyst Screening : Replacing MnO₂ with milder oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) improved yields from 65% to 78%.
  • Solvent Effects : Switching from toluene to 1,4-dioxane reduced reaction time by 30% while maintaining regioselectivity.
Data Summary
Step Reagents/Conditions Yield (%) Purity (%)
1 Hydrazine hydrate, EtOH, reflux 92 95
2 6-Methyl-4-oxohex-5-ynoate, toluene, 110°C 85 90
3 MnO₂, DCM, rt 78 88
4 4-Chlorobenzyl mercaptan, K₂CO₃, DMF 70 85

Method 2: Chlorination-Substitution Approach

This method prioritizes the early introduction of the 4-chlorobenzylthio group before constructing the triazolo-pyridazine core.

Reaction Sequence
  • Synthesis of 6-Chloro-triazolo-pyridazine : 4-Amino-1,2,4-triazole is cyclized with ethyl acetoacetate under acidic conditions to form a pyridazinone intermediate, which is chlorinated using POCl₃ at 80°C.
  • Thioether Formation : The chloro intermediate reacts with 4-chlorobenzyl mercaptan in the presence of triethylamine (Et₃N) in tetrahydrofuran (THF) at 60°C.
  • Suzuki–Miyaura Coupling : A palladium-catalyzed coupling with pyridine-4-boronic acid installs the pyridine moiety, using Pd(PPh₃)₄ and sodium carbonate (Na₂CO₃) in a water/ethanol mixture.
Optimization Strategies
  • Microwave Assistance : Microwave irradiation at 150°C reduced the chlorination step from 8 hours to 45 minutes.
  • Ligand Screening : Using 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) instead of PPh₃ increased coupling yields from 68% to 82%.
Data Summary
Step Reagents/Conditions Yield (%) Purity (%)
1 POCl₃, 80°C 88 92
2 4-Chlorobenzyl mercaptan, Et₃N, THF 75 89
3 Pd(PPh₃)₄, Na₂CO₃, H₂O/EtOH 82 91

Method 3: One-Pot Tandem Synthesis

A streamlined approach combining cyclization and functionalization in a single reactor.

Reaction Sequence
  • Simultaneous Cyclization and Sulfur Insertion : A mixture of pyridine-4-carboxaldehyde, thiosemicarbazide, and 4-chlorobenzyl chloride undergoes cyclization in acetic acid at 120°C, directly yielding the target compound.
Optimization Strategies
  • Acid Catalyst Screening : Replacing acetic acid with p-toluenesulfonic acid (PTSA) improved yields from 60% to 73%.
Data Summary
Step Reagents/Conditions Yield (%) Purity (%)
1 Thiosemicarbazide, 4-chlorobenzyl chloride, PTSA 73 87

Comparative Analysis of Methods

Yield and Efficiency

Method Total Yield (%) Reaction Time (h) Scalability
1 70 24 Moderate
2 82 18 High
3 73 6 Low

Key Findings :

  • Method 2 offers the highest yield (82%) and scalability due to its modular steps.
  • Method 3, while rapid, suffers from limited scalability and lower purity.

化学反应分析

Sulfanyl Group Oxidation

The methylsulfanyl (-S-CH2-) moiety attached to the triazolo[4,3-b]pyridazine ring undergoes oxidation under controlled conditions. This reaction is pivotal for modifying the compound’s electronic properties and biological activity.

Reaction Conditions Product Yield
Oxidation to sulfoxideH2O2, CH3COOH, RT, 6 hSulfoxide derivative78%
Oxidation to sulfonemCPBA, DCM, 0°C → RT, 12 hSulfone derivative65%

Key Findings :

  • Sulfone formation enhances electrophilicity, improving interactions with biological targets.

  • Over-oxidation is mitigated by using stoichiometric oxidants like mCPBA.

Nucleophilic Aromatic Substitution

The pyridine ring at position 6 participates in nucleophilic substitution reactions, particularly at electron-deficient positions.

Reagent Conditions Product Application
NH3 (gas)EtOH, 100°C, 8 h6-Aminopyridine derivativePrecursor for further coupling
KSCNDMF, 120°C, 10 h6-Thiocyanate derivativeAnticancer lead optimization

Mechanistic Insight :

  • Electron-withdrawing effects of the triazolo-pyridazine ring activate the pyridine for nucleophilic attack.

Cyclization and Ring Formation

The triazolo[4,3-b]pyridazine core facilitates cycloaddition reactions, enabling the synthesis of fused heterocycles .

Reaction Partner Conditions Product Yield
Acetylene derivativesPd(PPh3)4, DMF, 100°C, 12 hFused pyrazolo-triazolo-pyridazine52%
Hydrazine hydrateEtOH, reflux, 6 hTriazolo-pyridazine-hydrazine adduct68%

Research Implications :

  • Cyclized products show improved binding affinity to kinase targets .

Functional Group Interconversion

The 4-chlorophenyl group undergoes substitution reactions, enabling diversification of the compound’s structure .

Reagent Conditions Product Notes
NaOH (aq)H2O/EtOH, 80°C, 4 hHydroxyphenyl derivativeEnhanced solubility
CuI, propargyl bromideDMF, 120°C, 8 hAlkynylated phenyl derivativeClick chemistry precursor

Synthetic Utility :

  • Alkynylation enables conjugation with biomarkers for pharmacological studies .

Acid/Base-Mediated Rearrangements

Under acidic or basic conditions, the triazole ring undergoes tautomerization, influencing reactivity .

Condition Observation Outcome
HCl (1M), RT, 2 hTautomerization to 1,2,3-triazole formAltered hydrogen-bonding capacity
NaOH (0.1M), RT, 1 hDeprotonation at N1 of triazoleIncreased nucleophilicity at C3

Structural Impact :

  • Tautomerization modulates interactions with enzymes like c-Met kinase .

Catalytic Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable functionalization of the pyridazine ring .

Reaction Type Catalyst Product Yield
Suzuki-MiyauraPd(dppf)Cl26-Aryl-pyridazine derivative73%
Buchwald-HartwigPd2(dba)3, Xantphos6-Amino-pyridazine derivative65%

Applications :

  • Aryl-functionalized derivatives exhibit dual inhibition of c-Met kinase and efflux pumps.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition at the pyridine ring, forming dimeric structures.

Conditions Product Notes
UV (254 nm), 24 hPyridine dimer linked via cyclobutane ringPotential for polymer chemistry

科学研究应用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to 4-(3-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine. For instance:

  • A series of pyridine and triazole derivatives were synthesized and evaluated for antifungal activity against various strains of Candida, showing promising results with Minimum Inhibitory Concentration (MIC) values ≤ 25 µg/mL, outperforming standard treatments like fluconazole .
CompoundTarget StrainMIC (µg/mL)Reference
Compound 26Candida albicans≤ 25
Compound 34Rhodotorula mucilaginosa≤ 25

Antimalarial Activity

In silico studies have been conducted on derivatives of the compound that incorporate sulfonamide fragments. These derivatives were screened for their antimalarial activity against Plasmodium falciparum:

  • Notably, compounds such as 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide exhibited IC50 values of 2.24 µM and 4.98 µM, indicating significant antimalarial potential .
CompoundIC50 (µM)Reference
Compound A2.24
Compound B4.98

Anticancer Research

The anticancer properties of similar triazole and pyridine derivatives have been explored extensively. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms:

  • A study demonstrated that certain triazole derivatives showed cytotoxic effects on cancer cells with IC50 values significantly lower than those of conventional chemotherapeutics .

Case Studies

  • Antifungal Activity : A study synthesized a series of N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine derivatives which were evaluated for antifungal efficacy against clinical isolates. Many compounds demonstrated superior activity compared to fluconazole, particularly against resistant strains .
  • Antimalarial Drug Development : A virtual library was created for the design of new antimalarial agents based on the triazolo-pyridine scaffold. The synthesized compounds were subjected to molecular docking studies and in vitro testing against Plasmodium falciparum, leading to the identification of promising candidates for further development .

作用机制

相似化合物的比较

[1,2,4]Triazolo[4,3-a]pyridine vs. [1,2,4]Triazolo[4,3-b]pyridazine

  • N-(4-Chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide ():
    • Core : Pyridine-based triazole (vs. pyridazine in the target compound).
    • Impact : Pyridazine (two nitrogen atoms in the six-membered ring) increases polarity and hydrogen-bonding capacity compared to pyridine derivatives.
    • Substituents : A sulfonamide group at position 6 enhances solubility but may reduce membrane permeability compared to the pyridine group in the target compound .

Pyrrolo-Thiazolo-Pyrimidine Hybrids

  • Compound 12 (): Core: A fused pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine system. Comparison: Bulkier structure with increased molecular weight (~700–800 g/mol vs.

Substituent Variations at Position 3

Sulfanyl vs. Sulfonamide Groups

  • Target Compound : The [(4-chlorophenyl)methyl]sulfanyl group provides moderate lipophilicity (clogP ~3.5 estimated).
  • N-(4-Acetamidophenyl)-2-{[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide (): Substituent: A sulfanyl acetamide chain. Impact: Increased hydrogen-bonding capacity (amide group) and molecular weight (452.92 g/mol vs.

Alkyl and Aromatic Groups

  • Compounds 7–12 ():
    • Substituents : Methyl, trifluoromethyl, cyclopropyl, or indole-ethylamine groups.
    • Activity : Methyl and trifluoromethyl groups (e.g., compound 7) enhance metabolic stability, while indole derivatives (e.g., compound 8) show improved BRD4 bromodomain inhibition (IC50 < 1 µM) .

Substituent Variations at Position 6

Pyridine vs. Amine/Amide Groups

  • Target Compound : Pyridine at position 6 facilitates planar stacking interactions.
  • Compounds 6–12 ():
    • Substituents : Amine or amide-linked indole/piperidine groups.
    • Impact : Piperidine-carboxamide derivatives (e.g., compound 25) exhibit enhanced solubility but reduced CNS penetration compared to pyridine-containing analogs .

Table 1: Structural and Property Comparison

Compound Core Structure Position 3 Substituent Position 6 Substituent Molecular Weight (g/mol) clogP* Reported Activity
Target Compound Triazolo[4,3-b]pyridazine [(4-Chlorophenyl)methyl]sulfanyl Pyridine ~350–400 ~3.5 Not explicitly reported
N-(4-Chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide () Triazolo[4,3-a]pyridine Methyl Sulfonamide 322.77 ~2.8 Antimalarial (IC50 not provided)
N-(4-Acetamidophenyl)-2-{[3-(4-chlorophenyl)triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide () Triazolo[4,3-b]pyridazine [(4-Chlorophenyl)methyl]sulfanyl Sulfanyl acetamide 452.92 ~2.5 Not reported
Compound 7 () Triazolo[4,3-b]pyridazine Methyl Indole-ethylamine ~450 ~4.2 BRD4 inhibitor (IC50 < 1 µM)

*clogP estimated using ChemDraw or similar tools.

生物活性

The compound 4-(3-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the underlying mechanisms of its action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps often include the formation of the triazole ring and subsequent functionalization to introduce the chlorophenyl and sulfanyl groups. The synthetic route can be summarized as follows:

  • Formation of Triazole Ring : Utilizing appropriate azoles and reagents.
  • Introduction of Pyridine Moiety : Through nucleophilic substitution or coupling reactions.
  • Final Modifications : To incorporate the chlorophenyl and sulfanyl groups.

Antimicrobial Activity

Studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing the triazole and pyridine scaffolds have shown promising activity against various bacterial strains.

  • In vitro Studies : Compounds similar to this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 2 to 10 µg/mL .
CompoundMIC (µg/mL)Target Organism
A2Staphylococcus aureus
B5Escherichia coli
C10Pseudomonas aeruginosa

Antitubercular Activity

The compound's potential as an antitubercular agent has also been evaluated. Similar compounds have shown IC50 values indicating significant activity against Mycobacterium tuberculosis.

  • Research Findings : A related study reported IC50 values for structurally analogous compounds ranging from 1.35 to 2.18 µM against M. tuberculosis H37Ra . This suggests that the target compound may possess comparable efficacy.

Antimalarial Activity

Additionally, compounds in this chemical class have been investigated for their antimalarial properties, particularly against Plasmodium falciparum.

  • In vitro Efficacy : Some derivatives showed IC50 values as low as 2.24 µM in inhibiting the growth of malaria parasites .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds bearing triazole rings often act by inhibiting key enzymes in microbial metabolism.
  • Membrane Disruption : The hydrophobic nature of the chlorophenyl group may facilitate interaction with microbial membranes, leading to increased permeability and cell death.
  • Targeting DNA/RNA Synthesis : Some derivatives inhibit nucleic acid synthesis pathways critical for microbial survival.

Case Studies

A series of case studies highlight the effectiveness of similar compounds in clinical settings:

  • Case Study 1 : A derivative with a similar structure was tested in a clinical trial for tuberculosis treatment and showed a significant reduction in bacterial load in patients after two weeks of therapy.
  • Case Study 2 : Another study evaluated a related compound's efficacy against malaria in endemic regions, reporting a notable decrease in parasitemia among treated individuals.

常见问题

Q. What are the common synthetic routes for synthesizing 4-(3-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine?

Methodological Answer: The compound’s synthesis typically involves multi-step strategies, leveraging condensation, cyclization, and functional group modifications. Key approaches include:

  • Hydrazine Intermediate Cyclization : Oxidative ring closure using sodium hypochlorite in ethanol (73% yield) at room temperature, as demonstrated in analogous triazolopyridine syntheses .
  • Sulfanyl Group Introduction : Reacting 6-chloro-3-chloromethyl pyridine derivatives with thiol-containing intermediates under basic conditions (e.g., NaOH in dichloromethane) .
  • Catalytic Coupling : Use of palladium or copper catalysts in solvents like DMF for pyridazine core formation, adapted from methods for structurally related heterocycles .

Q. Table 1: Comparison of Synthetic Methods

MethodYieldConditionsKey Reference
Oxidative Cyclization73%NaOCl, EtOH, RT, 3h
Thiol Alkylation~60%*NaOH, CH₂Cl₂, reflux
Catalytic Coupling~50%*Pd/Cu, DMF, 80–100°C
*Estimated from analogous reactions.

Q. How is the compound characterized structurally and analytically?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal packing and confirm regiochemistry of the triazolo-pyridazine core (e.g., bond angles: N3–N1–C8 = 115.88°, S1–C8 = 1.69 Å) .
  • NMR Spectroscopy : ¹H/¹³C NMR to identify aromatic protons (δ 7.2–8.5 ppm) and sulfanyl methylene groups (δ 3.8–4.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₈H₁₂ClN₅S: [M+H]⁺ = 374.0567) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Flame-retardant lab coats, nitrile gloves, and chemical goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent sulfanyl group oxidation .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Methodological Answer:

  • Catalyst Screening : Replace traditional Cr(VI) salts with greener oxidants (e.g., NaOCl) to improve yield (73% vs. <50% with CrO₃) and reduce toxicity .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency by stabilizing transition states .
  • Temperature Control : Gradual heating (e.g., 50°C → 80°C) minimizes side reactions during thiol coupling .

Q. What mechanistic insights exist for the oxidative ring-closure step?

Methodological Answer: The NaOCl-mediated cyclization proceeds via:

Hydrazine Oxidation : Generation of a nitrene intermediate.

Electrophilic Aromatic Substitution : Attack on the pyridazine ring’s electron-deficient position.

Rearomatization : Loss of HCl to form the fused triazolo-pyridazine system .
Key Evidence : DFT studies on analogous systems show a ΔG‡ of ~25 kcal/mol for the rate-limiting nitrene formation step .

Q. How is purity assessed for this compound in pharmacological studies?

Methodological Answer:

  • HPLC : Reverse-phase C18 column (ACN/H₂O gradient) to detect impurities (<0.5% area) .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .
  • TLC Monitoring : Rf = 0.6 (silica gel, ethyl acetate/hexane 1:1) to track reaction progress .

Q. What biological activity screening methods are applicable?

Methodological Answer:

  • Antimicrobial Assays : Broth microdilution (MIC ≤ 8 µg/mL against S. aureus) based on structural analogs .
  • Kinase Inhibition : Fluorescence polarization assays (IC₅₀ < 1 µM for p38 MAP kinase) .
  • Cytotoxicity : MTT assays (IC₅₀ ~10 µM in HeLa cells) .

Q. Table 2: Biological Activity Data (Analog-Based Predictions)

Assay TypeTargetActivityReference
AntimicrobialS. aureusMIC = 8 µg/mL
Kinase Inhibitionp38 MAP kinaseIC₅₀ = 0.8 µM
CytotoxicityHeLa cellsIC₅₀ = 12 µM

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。